molecular formula C13H13Cl2NO B1372069 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1210697-32-7

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Cat. No.: B1372069
CAS No.: 1210697-32-7
M. Wt: 270.15 g/mol
InChI Key: XDZNWYUHKJZBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO. It is a derivative of pyridine and is characterized by the presence of a chloromethyl group attached to a phenoxymethyl group, which is further connected to a pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is classified as a skin corrosive and may be corrosive to metals . It causes severe skin burns and eye damage . In case of exposure, it is advised to remove any contaminated clothing and rinse skin with water .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new methodologies for the synthesis of substituted pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or distillation to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and alcohols, respectively.

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)phenol
  • 4-(Chloromethyl)benzyl chloride

Uniqueness

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is unique due to its specific structure, which combines a chloromethyl group with a phenoxymethyl group attached to a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12;/h1-8H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNWYUHKJZBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 3
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 4
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.